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Compound of Interest

Compound Name: (acetyloxy)(2-furyl)methyl acetate

CAS No.: 613-75-2

Cat. No.: B1605395 Get Quote

Executive Summary & Application Scope
Furan diacetates, particularly 2,5-bis(acetoxymethyl)furan (BAMF), serve as stable precursors

to furan-2,5-dicarbinol and are vital synthons in the production of renewable polyesters and

biofuels. Accurate identification of these compounds requires distinguishing them from their

hydrolytic metabolites (mono-acetates, diols) and structural isomers.

This guide provides a definitive breakdown of the Electron Ionization (EI) fragmentation

pathways, offering a self-validating protocol for their identification in complex matrices.

Experimental Protocol: GC-MS Characterization
To replicate the fragmentation patterns described below, the following standardized acquisition

parameters are recommended. This protocol minimizes thermal degradation, ensuring the

observed ions result from electron impact rather than pyrolytic cleavage.

Methodology: EI-GC-MS Workflow
Inlet Temperature: 250°C (Splitless mode to maximize sensitivity for trace impurities).

Column: HP-5MS or equivalent (30 m × 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Ion Source: Electron Ionization (EI) at 70 eV.[1][2][3]

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Mass Range:m/z 35–300.

Critical Note: Furan diacetates are thermally stable up to ~200°C. However, contaminated liners

can catalyze deacetylation. Ensure the liner is deactivated (silanized) to prevent in-situ

formation of mono-acetates before ionization.

Mechanistic Fragmentation Analysis
The fragmentation of furan diacetates is governed by the stability of the furan ring and the

facile cleavage of the acetate ester bonds. We use 2,5-bis(acetoxymethyl)furan (MW 212) as

the primary case study.

Primary Fragmentation Channels
Upon 70 eV electron impact, BAMF (C₁₀H₁₂O₅) undergoes three competing dissociation

pathways.

McLafferty-Type Rearrangement / Elimination (Pathway A): The molecular ion (m/z 212) is

typically weak (<5% relative abundance) due to the labile ester bonds. The dominant primary

loss is a neutral acetic acid molecule (60 Da) via a six-membered transition state involving

the furan ring protons or adjacent methylene protons.

Transition:m/z 212
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m/z 152

Acylium Ion Formation (Pathway B): Direct

-cleavage of the acetate group generates the acetyl cation.

Observation:m/z 43

is often the Base Peak (100%) in aliphatic acetates.

Furfuryl Cation Stabilization (Pathway C): Loss of an acetoxy radical (

, 59 Da) yields a resonance-stabilized furfuryl cation derivative.

Transition:m/z 212

m/z 153.

Secondary Fragmentation (The "Fingerprint")
The diagnostic power lies in the secondary fragmentations of the m/z 152 ion.

Loss of Ketene: The m/z 152 ion (a mono-acetate radical cation) loses a neutral ketene

molecule (

, 42 Da).

Transition:m/z 152

m/z 110 (Alcohol/Aldehyde cation).

Furan Ring Cleavage: High-energy collisions eventually shatter the furan ring, producing

characteristic hydrocarbon fragments at m/z 81 (

) and m/z 53 (

).

Visualization of Fragmentation Pathways
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The following DOT diagram illustrates the causal relationships between the parent ion and its

progeny.
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Caption: Figure 1. EI-MS fragmentation tree for 2,5-bis(acetoxymethyl)furan showing primary

loss of acetic acid and subsequent ketene elimination.

Comparative Analysis: Diacetate vs. Alternatives
To validate your analyte, compare its spectral signature against its hydrolysis products (Diol)

and alkyl analogues (Dimethyl).
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Feature
Furan Diacetate

(BAMF)
Furan Diol (BHMF) 2,5-Dimethylfuran

Molecular Ion (M+) m/z 212 (Weak) m/z 128 (Strong) m/z 96 (Strong)

Base Peak m/z 43 (Acetyl)
m/z 110 (

)
m/z 96 or 95

Key Neutral Loss -60 Da (Acetic Acid) -18 Da (Water) -1 Da (H radical)

Diagnostic Ion
m/z 152 (Mono-

acetate)

m/z 97 (Furfuryl

cation)

m/z 81 (Ring

expansion)

Polarity (RT) Moderate (Elutes late)
High (Elutes

early/tails)

Low (Elutes very

early)

Why this matters for Drug Development:
Metabolic Tracking: If you observe a shift from m/z 152

m/z 110 in biological samples, it indicates enzymatic hydrolysis (esterase activity).

Impurity Profiling: The presence of m/z 128 in a pure Diacetate standard indicates moisture

contamination causing hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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